2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one
Description
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is a ketone derivative featuring a piperidine ring substituted with a methyl group at position 2 and a chlorine atom at the β-carbon of the butanone chain. Its molecular formula is C₁₀H₁₇ClNO, with a molecular weight of 202.7 g/mol.
Properties
IUPAC Name |
2-chloro-1-(2-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPIYUXMSFEBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237081 | |
| Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-39-9 | |
| Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63177-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 2-chloro-1-(2-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a base. The reaction is carried out in a dry reaction flask with hot acetone as the solvent. The mixture is stirred at room temperature for several hours, and the resulting solid is collected by evaporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the activation of hydroxy groups of alcohols and carboxylic acids.
Biology: It is employed in the preparation of biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.
Medicine: It serves as a coupling reagent in peptide synthesis due to its low toxicity and simple reaction conditions.
Industry: It is used in the synthesis of various β-lactams from β-amino acids.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one involves its role as a coupling reagent. It activates the hydroxy groups of alcohols and carboxylic acids, facilitating the formation of esters, lactones, amides, lactams, and ketenes. The molecular targets include the hydroxy groups, and the pathways involve nucleophilic attack by the activated species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following compounds share structural motifs with 2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one but differ in heterocyclic rings, substituents, or functional groups:
Key Differences and Implications
- Heterocyclic Core: Piperidine vs. Piperazine/Morpholine: The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with piperazine (two nitrogens) in 2-Methyl Ap-237 and V012-0241. Morpholine (oxygen-containing) in introduces polarity, affecting solubility and membrane permeability . Its absence in may reduce toxicity risks .
- Substituent Effects: Cinnamyl vs. Dimethyl Groups: In and , dimethyl substitutions improve metabolic stability but may reduce binding affinity due to steric effects .
Biological Activity
2-Chloro-1-(2-methylpiperidin-1-yl)butan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.71 g/mol. Its structure features a chloro group and a piperidine ring, which are significant for its biological interactions.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit antitumor properties. For instance, derivatives of similar piperidine compounds have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that certain analogs could induce apoptosis in cancer cell lines such as A549 and HCT116, suggesting that this compound may also possess similar capabilities .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 7.7 | Induces apoptosis |
| Compound B | HCT116 | 11.3 | Cell cycle arrest |
| 2-Chloro... | TBD | TBD | TBD |
Analgesic Properties
Similar compounds have been explored for their analgesic properties. Research into the pain modulation pathways suggests that derivatives of this compound may act on specific receptors involved in pain perception, although detailed studies on the exact mechanisms remain limited.
The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets, including receptors and enzymes associated with cancer and pain pathways. Molecular docking studies suggest that the compound may bind effectively to proteins involved in signaling pathways relevant to these conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives related to this compound:
- Study on Apoptosis Induction : A series of chlorpromazine analogs were tested for their ability to induce apoptosis in cancer cells. The results indicated significant pro-apoptotic effects, particularly in HCT116 cells, which may parallel the expected effects of 2-Chloro... .
- Inhibition Studies : Research demonstrated that certain derivatives inhibited the growth of Mycobacterium tuberculosis, highlighting the broader antimicrobial potential of related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
